molecular formula C10H11BrO2 B2429438 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone CAS No. 7295-34-3

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

Cat. No. B2429438
CAS RN: 7295-34-3
M. Wt: 243.1
InChI Key: GXQIEOAVICIPCC-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone” is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.11 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)OC)C(=O)CBr .

Scientific Research Applications

  • Metabolic Pathways in Rats : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites, suggesting at least two metabolic pathways operative in rats (Kanamori et al., 2002).

  • Pyrolysis Products of Psychoactive Substances : Research on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) revealed various pyrolysis products, indicating the potential ingestion of products with unknown toxicity (Texter et al., 2018).

  • Electrophilic Bromination of Alkylaryl Ketones : A study focused on the selective α-monobromination of various alkylaryl ketones, including 1-(2-methoxy-5-methyl-phenyl)-ethanone, demonstrating efficient and regioselective bromination methods (Ying, 2011).

  • Synthesis of Cholinesterase Inhibitors : Another study synthesized derivatives of 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl) thio]ethanone, including compounds related to 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, to investigate their anticholinesterase activities (Mohsen et al., 2014).

  • Intermediate in Anti-Inflammatory Agents Synthesis : 2-Bromo-6-methoxynaphthalene, an analog of this compound, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

  • Enantiomerically Pure Compound Synthesis : Research on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from related bromo-substituted ethanones, highlights the significance in producing optically pure compounds (Zhang et al., 2014).

  • Nematicidal Activity : Synthesized derivatives of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives, related to this compound, were evaluated for nematicidal activity against root-knot nematode (Kumari et al., 2014).

  • Molecular Docking and ADMET Studies : Ethanone 1-(2-hydroxy-5-methyl phenyl) was studied for its binding efficacy with proteins in staphylococcus aureus and its ADMET properties, demonstrating potential anti-microbial properties (Satya et al., 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-bromo-1-(2-methoxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIEOAVICIPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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